ethyl 2-(9H-fluoren-9-yl)acetate
Overview
Description
Ethyl 2-(9H-fluoren-9-yl)acetate is a useful research compound. Its molecular formula is C17H16O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ethyl 2-(9H-fluoren-9-yl)acetate and similar fluorene derivatives demonstrate significant potential in metal-ion sensing, particularly for zinc ions. This capability, along with their two-photon absorption properties, makes them suitable for two-photon fluorescence microscopy imaging and sensing of zinc ions (Belfield et al., 2010).
Fluorene-based copolymers, incorporating components like this compound, exhibit notable physicochemical and luminescent properties. These properties are instrumental in the creation of fluorescent tags for imaging microstructures (Ramírez-Gómez et al., 2017).
In kinetic studies, derivatives like ethyl 2-cyano-2-(9H-fluoren-9-yl)acetate have been examined for their ability to release hydrogen atoms, a property significant in hydrogen atom transfer reactions. Such studies contribute to understanding the mechanisms and rates of these reactions (Fu et al., 2022).
Fluorene derivatives, including this compound, have been employed in the synthesis of various compounds, indicating their versatility in organic synthesis. For instance, their use in creating spiro[Fluorene-9,3′-[1,2,4]Triazoles] showcases their adaptability in generating novel chemical structures (Gomaa & Ali, 2018).
The photophysical characterization of fluorene derivatives, including their two-photon absorption properties, is vital for biological applications like bioimaging. Such studies have led to the development of fluorenyl probes that target specific cellular structures, enhancing imaging techniques (Morales et al., 2010).
Fluorene-containing conjugated polymers, like those incorporating this compound, serve as fluorescent chemosensors for metal ions such as silver(I), demonstrating their utility in environmental and analytical chemistry (Xiang et al., 2013).
Properties
IUPAC Name |
ethyl 2-(9H-fluoren-9-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSIOELMUJKEML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370172 | |
Record name | Ethyl fluorene-9-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159803-52-8 | |
Record name | Ethyl fluorene-9-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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